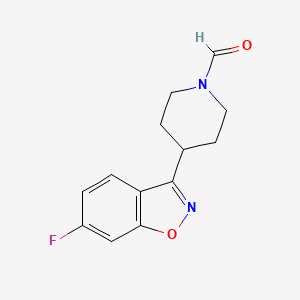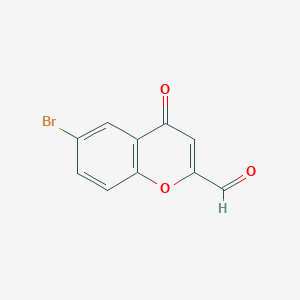
6-Bromo-4-oxo-4H-1-benzopyran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-oxo-4H-chromene-2-carbaldehyde is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-oxo-4H-chromene-2-carbaldehyde typically involves the bromination of 4-oxo-4H-chromene-2-carbaldehyde. One common method is the use of bromine in acetic acid as a solvent. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for 6-bromo-4-oxo-4H-chromene-2-carbaldehyde are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-4-oxo-4H-chromene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-bromo-4-oxo-4H-chromene-2-carboxylic acid.
Reduction: 6-bromo-4-oxo-4H-chromene-2-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Applications De Recherche Scientifique
6-bromo-4-oxo-4H-chromene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 6-bromo-4-oxo-4H-chromene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and aldehyde group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 6-chloro-4-oxo-4H-chromene-2-carbaldehyde
- 6-fluoro-4-oxo-4H-chromene-2-carbaldehyde
Uniqueness
6-bromo-4-oxo-4H-chromene-2-carbaldehyde is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
105591-55-7 |
|---|---|
Formule moléculaire |
C10H5BrO3 |
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
6-bromo-4-oxochromene-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-5H |
Clé InChI |
IRTBJYFLFDEAMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)
![3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine](/img/structure/B11861145.png)

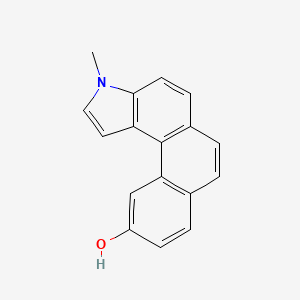
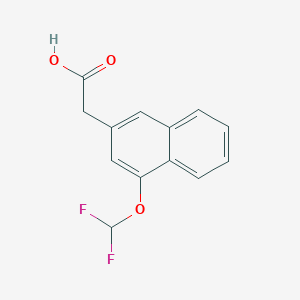
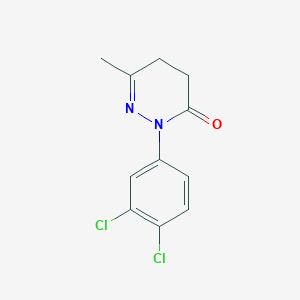



![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)
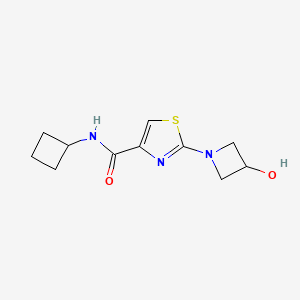

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
